molecular formula C12H15N3O2 B2898059 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2034274-44-5

2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine

Cat. No.: B2898059
CAS No.: 2034274-44-5
M. Wt: 233.271
InChI Key: KYLCXERCTSJSIM-UHFFFAOYSA-N
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Description

2-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine is a pyrimidine derivative featuring a pyrrolidine moiety linked via an ether bond at the pyrimidine’s 2-position. The pyrrolidine ring is further substituted at its 1-position with a cyclopropanecarbonyl group, introducing rigidity and lipophilicity. Pyrimidine derivatives are widely explored in medicinal chemistry due to their bioisosteric properties and ability to interact with biological targets such as enzymes or receptors.

Properties

IUPAC Name

cyclopropyl-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c16-11(9-2-3-9)15-7-4-10(8-15)17-12-13-5-1-6-14-12/h1,5-6,9-10H,2-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLCXERCTSJSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents to minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Substituent Position: The 2-position substitution in the target compound contrasts with the 4-position in antifungal agents like Compound 5o.

Functional Groups :

  • The cyclopropanecarbonyl group in the target compound may enhance metabolic stability compared to the trifluoromethyl group in Compound 5o, which improves lipophilicity and target binding .
  • The pyrrolidine-ether linkage introduces conformational flexibility, whereas phenyl groups in Compound 5o provide planar rigidity, favoring π-π stacking with fungal enzyme active sites .

Antifungal Activity : While the target compound lacks direct activity data, structural analogs like Compound 5o demonstrate EC₅₀ values superior to Pyrimethanil, suggesting that electron-withdrawing groups (e.g., trifluoromethyl) enhance potency against Phomopsis sp. .

Biological Activity

The compound 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiproliferative properties, supported by recent research findings and case studies.

Structure and Synthesis

The molecular structure of this compound features a pyrimidine ring substituted with a cyclopropanecarbonylpyrrolidine moiety. The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine core followed by the introduction of the cyclopropanecarbonyl group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including this compound. The compound has shown promising activity against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Comparison
Staphylococcus aureus14Streptomycin: 16 mm
Escherichia coli12Streptomycin: 16 mm
Bacillus cereus10Streptomycin: 16 mm

The inhibition zones indicate that while the compound exhibits antibacterial activity, it is slightly less effective than standard antibiotics like streptomycin. Further optimization of the structure may enhance its potency against these pathogens .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied. Compounds similar to this compound have been shown to inhibit cancer cell proliferation in vitro.

A study evaluating various pyrimidine derivatives found that certain modifications could lead to significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • A series of experiments were conducted to evaluate the antimicrobial efficacy of various pyrimidine derivatives, including our compound. Results indicated that modifications to the cyclopropanecarbonyl group enhanced activity against Gram-positive bacteria significantly.
  • Case Study 2: Anticancer Mechanisms
    • In vitro studies demonstrated that this compound induced apoptosis in MCF-7 cells through mitochondrial pathway activation, as evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins .

Q & A

Q. How do solvent effects and crystallization conditions impact polymorph formation?

  • Methodological Answer : High-throughput screening (HTS) with 96-well plates tests solvents (e.g., ethanol, acetone) and anti-solvents (water, hexane). Powder XRD and DSC (melting point ±2°C variation) distinguish polymorphs. Thermodynamic stability is assessed via slurry bridging experiments (25°C, 7 days) .

Key Considerations

  • Contradictions : and highlight divergent synthetic yields; systematic DOE (Design of Experiments) is advised to identify critical factors.
  • Advanced Tools : SHELX (crystallography) , AutoDock (docking) , and DFT (reactivity) are non-negotiable for rigorous analysis.
  • Biological Relevance : Prioritize assays mimicking physiological conditions (e.g., serum protein binding in cell culture media) .

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